Cas no 2229316-22-5 (3-Amino-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-1-ol)
3-Amino-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- EN300-1758161
- 2229316-22-5
- 3-amino-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-1-ol
- 3-Amino-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-1-ol
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- Inchi: 1S/C11H16FNO2/c1-7-5-8(12)11(9(13)3-4-14)10(6-7)15-2/h5-6,9,14H,3-4,13H2,1-2H3
- InChI Key: YQQJJSGOXRQSIW-UHFFFAOYSA-N
- SMILES: FC1=CC(C)=CC(=C1C(CCO)N)OC
Computed Properties
- Exact Mass: 213.11650692g/mol
- Monoisotopic Mass: 213.11650692g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 55.5Ų
3-Amino-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1758161-1g |
3-amino-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-1-ol |
2229316-22-5 | 1g |
$1371.0 | 2023-08-31 | ||
| Enamine | EN300-1758161-5g |
3-amino-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-1-ol |
2229316-22-5 | 5g |
$3977.0 | 2023-08-31 | ||
| Enamine | EN300-1758161-10g |
3-amino-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-1-ol |
2229316-22-5 | 10g |
$5897.0 | 2023-08-31 | ||
| Enamine | EN300-1758161-0.05g |
3-amino-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-1-ol |
2229316-22-5 | 0.05g |
$1152.0 | 2023-08-31 | ||
| Enamine | EN300-1758161-0.1g |
3-amino-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-1-ol |
2229316-22-5 | 0.1g |
$1207.0 | 2023-08-31 | ||
| Enamine | EN300-1758161-0.25g |
3-amino-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-1-ol |
2229316-22-5 | 0.25g |
$1262.0 | 2023-08-31 | ||
| Enamine | EN300-1758161-0.5g |
3-amino-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-1-ol |
2229316-22-5 | 0.5g |
$1316.0 | 2023-08-31 | ||
| Enamine | EN300-1758161-1.0g |
3-amino-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-1-ol |
2229316-22-5 | 1g |
$1371.0 | 2023-06-03 | ||
| Enamine | EN300-1758161-2.5g |
3-amino-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-1-ol |
2229316-22-5 | 2.5g |
$2688.0 | 2023-08-31 | ||
| Enamine | EN300-1758161-5.0g |
3-amino-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-1-ol |
2229316-22-5 | 5g |
$3977.0 | 2023-06-03 |
3-Amino-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-1-ol Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 3-Amino-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-1-ol
Comprehensive Overview of 3-Amino-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-1-ol (CAS No. 2229316-22-5)
3-Amino-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-1-ol, with the CAS number 2229316-22-5, is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound features a unique structural framework, combining a fluoro-substituted aromatic ring with an amino alcohol moiety, making it a valuable intermediate in drug discovery and development. Its molecular formula and precise stereochemistry contribute to its potential applications in targeting specific biological pathways, particularly in the design of small-molecule therapeutics.
The growing interest in fluorinated compounds like 3-Amino-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-1-ol stems from their enhanced metabolic stability and bioavailability, which are critical factors in modern medicinal chemistry. Researchers are increasingly exploring its role in the synthesis of kinase inhibitors and GPCR-targeted drugs, aligning with current trends in personalized medicine and precision oncology. The compound's methoxy and methyl groups further modulate its electronic properties, offering tunability for structure-activity relationship (SAR) studies.
In the context of green chemistry and sustainable synthesis, CAS 2229316-22-5 has been investigated for its compatibility with catalytic asymmetric methods, reducing the need for hazardous reagents. This aligns with the industry's shift toward eco-friendly manufacturing processes. Analytical techniques such as HPLC-MS and NMR spectroscopy are routinely employed to characterize its purity and stereochemical integrity, ensuring compliance with Good Manufacturing Practices (GMP).
Frequently asked questions about 3-Amino-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-1-ol include its solubility profile (notably in polar aprotic solvents like DMSO), stability under physiological conditions, and potential as a bioisostere for lead optimization. These queries reflect the compound's relevance in high-throughput screening and fragment-based drug design. Additionally, its logP value and hydrogen-bonding capacity are critical parameters for ADME/Tox predictions.
From a commercial perspective, CAS 2229316-22-5 is often sourced for contract research organizations (CROs) and academic labs focusing on central nervous system (CNS) drug candidates. Its structural resemblance to neurotransmitters has sparked investigations into its utility for neurodegenerative disease targets. Regulatory filings and patent landscapes increasingly cite derivatives of this scaffold, underscoring its intellectual property potential.
In summary, 3-Amino-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-1-ol represents a versatile building block in drug discovery, with applications spanning cancer therapeutics, neurological disorders, and catalysis innovation. Its optimized physicochemical properties and alignment with cutting-edge research priorities ensure its continued prominence in the chemical and pharmaceutical industries.
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